molecular formula C19H21N5O2 B2851731 N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-69-7

N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Katalognummer B2851731
CAS-Nummer: 483993-69-7
Molekulargewicht: 351.41
InChI-Schlüssel: PQPYPHBSZNPMHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as EMA-401, is a novel drug candidate that is being studied for its potential use as a treatment for chronic pain. This compound has shown promising results in preclinical studies, and is currently undergoing clinical trials to determine its safety and efficacy in humans.

Wirkmechanismus

N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide blocks the activity of the angiotensin II type 2 receptor, which is found in sensory neurons and plays a key role in the development and maintenance of chronic pain. By inhibiting this receptor, this compound reduces the transmission of pain signals and can provide relief from chronic pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This drug is also well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is that it has shown efficacy in preclinical models of chronic pain, making it a promising candidate for further study. However, one limitation is that this drug has not yet been extensively tested in humans, and its safety and efficacy in clinical trials are still being evaluated.

Zukünftige Richtungen

There are several potential future directions for the study of N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide. One area of interest is the development of new formulations or delivery methods that could improve the drug's efficacy or reduce the risk of adverse effects. Another potential direction is the exploration of this compound's potential use in other types of pain, such as inflammatory pain or cancer-related pain. Additionally, further research is needed to fully understand the mechanism of action of this drug and its potential interactions with other pain medications.

Synthesemethoden

The synthesis of N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide involves several steps, starting with the reaction of 4-ethylphenylboronic acid with 2-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting product is then reacted with 2H-tetrazole-5-carboxylic acid and N,N-dimethylformamide to form the final compound.

Wissenschaftliche Forschungsanwendungen

N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to be effective in reducing pain in preclinical studies, particularly in models of neuropathic pain. This drug works by targeting a specific type of ion channel, known as the angiotensin II type 2 receptor, which is involved in the transmission of pain signals in the nervous system.

Eigenschaften

IUPAC Name

N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-3-13-8-10-15(11-9-13)20-19(25)16(18-21-23-24-22-18)12-14-6-4-5-7-17(14)26-2/h4-11,16H,3,12H2,1-2H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPYPHBSZNPMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.